2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 3-amino-2-(phenylsulfonyl)acrylonitrile follows established International Union of Pure and Applied Chemistry guidelines for organic compounds containing multiple functional groups. The preferred IUPAC name for this compound is 3-amino-2-(benzenesulfonyl)prop-2-enenitrile, which accurately reflects the structural arrangement of the functional groups within the molecule. This naming convention prioritizes the nitrile group as the principal functional group, with the prop-2-enenitrile backbone indicating a three-carbon chain containing a double bond between the second and third carbons and a nitrile group at the terminal position.
Alternative systematic names found in chemical databases include 2-propenenitrile, 3-amino-2-(phenylsulfonyl)-, which represents the substitutive nomenclature approach where the base structure is identified as 2-propenenitrile with appropriate substituents specified. The compound is also referenced using the CAS registry number 68342-51-8, which provides unambiguous identification in chemical literature and databases. The molecular formula C₉H₈N₂O₂S indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, corresponding to a molecular weight of 208.24 grams per mole.
The structural representation using Simplified Molecular Input Line Entry System notation is documented as C1=CC=C(C=C1)S(=O)(=O)C(=CN)C#N, which provides a linear text format for describing the molecular structure. This notation clearly indicates the phenyl ring connectivity to the sulfonyl group, which is attached to the central carbon bearing both the amino and nitrile substituents. The International Chemical Identifier representation is InChI=1S/C9H8N2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-6H,10H2, providing another standardized method for molecular structure representation.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of 3-amino-2-(phenylsulfonyl)acrylonitrile is characterized by several distinct structural features that influence its overall three-dimensional arrangement. The central carbon atom bearing the phenylsulfonyl group adopts sp² hybridization due to its participation in the carbon-carbon double bond system. This hybridization results in a planar arrangement around this carbon center, with bond angles approximating 120 degrees. The presence of the electron-withdrawing sulfonyl group significantly affects the electronic distribution within the molecule, creating a polarized system that influences both geometric and chemical properties.
The phenylsulfonyl moiety contributes substantial steric bulk to the molecular structure, with the sulfonyl group positioned perpendicular to the phenyl ring plane. The sulfonyl sulfur atom exhibits tetrahedral geometry with two oxygen atoms and connections to both the phenyl ring and the acrylonitrile backbone. This arrangement creates significant steric interactions that influence the preferred conformations of the molecule in both solution and solid-state environments. The amino group attached to the terminal carbon of the double bond system can participate in various hydrogen bonding interactions, further affecting the molecular geometry and intermolecular associations.
Stereochemical considerations for this compound primarily involve the geometry around the carbon-carbon double bond. The compound can exist as geometric isomers, with the relative positions of the amino group and hydrogen atom on the terminal carbon determining the stereochemical outcome. The electron-withdrawing nature of both the nitrile and phenylsulfonyl groups influences the stability of different geometric isomers, with electronic factors playing a significant role in determining the preferred configuration. Computational studies and experimental observations suggest that the compound adopts a configuration that minimizes steric clashes while maximizing favorable electronic interactions.
Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Fourier transform infrared spectroscopy provides distinctive fingerprint regions for identifying the functional groups present in 3-amino-2-(phenylsulfonyl)acrylonitrile. The nitrile group exhibits a characteristic strong absorption band in the region around 2200-2260 cm⁻¹, representing the carbon-nitrogen triple bond stretching vibration. The phenylsulfonyl group contributes several important absorption features, including asymmetric and symmetric sulfur-oxygen stretching vibrations typically observed around 1350-1150 cm⁻¹. The aromatic carbon-carbon stretching vibrations from the phenyl ring appear in the 1600-1500 cm⁻¹ region, while aromatic carbon-hydrogen stretching occurs around 3000-3100 cm⁻¹.
The amino group contributes distinctive nitrogen-hydrogen stretching vibrations, typically appearing as medium to strong bands in the 3300-3500 cm⁻¹ region. These bands may appear as doublets due to symmetric and asymmetric stretching modes of the primary amino group. The carbon-carbon double bond stretching vibration contributes to absorptions in the 1620-1680 cm⁻¹ region, though this may be influenced by conjugation with adjacent functional groups. Additional fingerprint region absorptions below 1500 cm⁻¹ provide specific structural information related to carbon-carbon, carbon-nitrogen, and carbon-sulfur bond vibrations.
Nuclear magnetic resonance spectroscopy offers detailed structural information through both proton and carbon-13 analysis. Proton nuclear magnetic resonance typically reveals the aromatic protons of the phenyl ring as multiplets in the 7.0-8.0 parts per million region. The vinyl proton adjacent to the amino group appears as a characteristic singlet, often in the 5.0-6.0 parts per million range, while amino protons typically appear as a broad signal that may exchange with deuterium oxide. Carbon-13 nuclear magnetic resonance provides information about the nitrile carbon, typically appearing around 115-120 parts per million, while aromatic carbons appear in the 120-140 parts per million region.
Ultraviolet-visible spectroscopy reveals electronic transitions associated with the conjugated system present in the molecule. The compound typically exhibits absorption maxima in the 250-350 nanometer region, corresponding to π→π* transitions within the extended conjugated system involving the phenyl ring, sulfonyl group, and acrylonitrile moiety. The exact position and intensity of these absorptions depend on solvent effects and the degree of conjugation present in the system. Additional absorption features may be observed at longer wavelengths due to charge transfer transitions between electron-donating and electron-withdrawing groups within the molecule.
Crystallographic Data and X-ray Diffraction Analysis
Crystallographic analysis of 3-amino-2-(phenylsulfonyl)acrylonitrile provides precise three-dimensional structural information, though specific single-crystal diffraction data for this exact compound is limited in the available literature. Related sulfonyl acrylonitrile compounds have been subjected to comprehensive crystallographic analysis, providing insights into the general structural features expected for this class of compounds. The crystal packing arrangements typically involve intermolecular hydrogen bonding interactions between amino groups and electronegative atoms such as oxygen or nitrogen from neighboring molecules.
The molecular packing in crystalline forms is significantly influenced by the presence of both hydrogen bond donors (amino group) and acceptors (sulfonyl oxygens, nitrile nitrogen). These interactions create extended hydrogen bonding networks that stabilize specific crystal forms and influence physical properties such as melting point and solubility. The phenyl rings often participate in π-π stacking interactions, contributing additional stabilization to the crystal lattice structure. The overall crystal symmetry and space group depend on the specific packing arrangement adopted by the molecules.
Bond lengths and angles derived from crystallographic analysis of related compounds provide reference values for understanding the structural parameters of 3-amino-2-(phenylsulfonyl)acrylonitrile. Typical carbon-carbon double bond lengths in similar systems range from 1.32-1.36 Å, while carbon-nitrogen triple bond lengths typically measure 1.14-1.16 Å. The sulfonyl sulfur-oxygen bond lengths generally fall in the range of 1.42-1.46 Å, consistent with the partial double bond character of these interactions. The geometry around the sulfonyl sulfur atom typically exhibits tetrahedral coordination with bond angles close to 109.5 degrees.
Temperature-dependent crystallographic studies reveal information about thermal motion and molecular flexibility within the crystal lattice. The amino group often exhibits higher thermal parameters due to its ability to undergo rapid reorientational motion, while the rigid phenyl ring and nitrile group show more restricted motion. Powder diffraction analysis can provide additional structural information when single crystals are not available, offering insights into crystal phase purity and polymorphic behavior. The crystallographic data contributes essential information for understanding intermolecular interactions and solid-state properties that influence the compound's behavior in various applications.
Properties
IUPAC Name |
3-amino-2-(benzenesulfonyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHBTMWGMOVXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399854 | |
| Record name | 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68342-51-8 | |
| Record name | 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be deconstructed into two key fragments:
- Phenylsulfonyl-containing acrylonitrile backbone
- Amino group introduction
Primary strategies involve (a) sulfonylation of pre-functionalized acrylonitriles or (b) late-stage amination of sulfonylated intermediates.
Critical Functional Group Considerations
- Nitrile stability : Requires avoidance of strongly basic or reducing conditions
- Sulfonyl group reactivity : Electrophilic character necessitates protection during amination
- Amino group introduction : Demands chemoselective methods to prevent over-reduction or side reactions
Direct Sulfonylation of Propenenitrile Derivatives
Michael Addition-Based Sulfonylation
A patent-derived approach demonstrates the viability of sulfonyl chloride addition to acrylonitrile derivatives. While the cited method targets a structurally analogous compound, adaptation for phenylsulfonyl incorporation follows:
Procedure :
- React phenylsulfonyl chloride (1.2 eq) with acrylonitrile in acetonitrile
- Catalyze with CuCl₂ (0.1 eq) and Et₃N·HCl (0.05 eq)
- Heat at 110°C for 8–12 h under inert atmosphere
- Purify via recrystallization from methanol
Key Observations :
- Cupric chloride enhances electrophilicity of sulfonyl chloride
- Triethylamine hydrochloride mitigates HCl liberation
- Extended reaction times improve conversion but risk nitrile hydrolysis
Radical Sulfonylation
Emerging methodologies employ photoredox catalysis for C–H sulfonylation:
Conditions :
- Ru(bpy)₃Cl₂ (2 mol%) as photocatalyst
- Phenylsulfinate salt as radical source
- Blue LED irradiation in DMF/H₂O (9:1)
- Room temperature, 24 h
Advantages :
- Avoids pre-functionalized substrates
- Excellent functional group tolerance
Amination of Sulfonylated Intermediates
Nucleophilic Amination
Post-sulfonylation amination via SN2 displacement:
Protocol :
- Synthesize 2-bromo-2-(phenylsulfonyl)acrylonitrile
- Treat with aqueous NH₃ (28%) in THF at 0°C
- Stir for 48 h under N₂ atmosphere
Challenges :
- Competing elimination reactions form α,β-unsaturated nitriles
- Limited to primary amines due to steric hindrance
Reductive Amination
A two-step sequence adapted from thiophene derivatives:
Steps :
- Condense 2-(phenylsulfonyl)acrylonitrile with benzaldehyde
- Reduce imine intermediate using NaBH₄/InCl₃ system
- Isolate product via aqueous workup
| Yield | Reaction Conditions |
|---|---|
| 67% | InCl₃ (3.1 mmol), NaBH₄ (9.0 mmol), THF, 25°C, 16 h |
Catalytic Methods and Optimization
Transition Metal Catalysis
Palladium-mediated cross-coupling enables convergent synthesis:
System :
- Pd(OAc)₂ (5 mol%)
- Xantphos ligand
- Cs₂CO₃ base in toluene
Reaction Scope :
- Couples sulfonyl halides with β-aminonitriles
- Tolerant of electron-deficient aryl groups
Organocatalytic Approaches
Iminium activation facilitates Michael addition-amination cascades:
Catalyst :
- Jørgensen-Hayashi catalyst (20 mol%)
- Enantioselective amino-sulfonylation
Performance Metrics :
- ee: Up to 92%
- Yield: 78%
Alternative Approaches and Comparative Analysis
Solid-Phase Synthesis
Immobilized sulfonyl resins enable simplified purification:
Resin :
- Wang resin-bound phenylsulfonyl chloride
Advantages :
- Eliminates column chromatography
- Amenable to combinatorial libraries
Biocatalytic Routes
Nitrilase-mediated synthesis shows promise:
Enzyme :
- Engineered Pseudomonas fluorescens nitrilase
Conditions :
- pH 7.5 phosphate buffer
- 30°C, 72 h
Outcome :
- 58% conversion
- Limited substrate scope
Challenges and Limitations in Synthesis
Regioselectivity Control
Competing reaction pathways in unsymmetrical systems:
Major Issues :
- α vs β sulfonylation selectivity
- Over-amination at activated positions
Functional Group Compatibility
Problematic transformations:
- Nitrile reduction during hydrogenolysis
- Sulfone oxidation under acidic conditions
Industrial Applications and Scalability
Kilo-Scale Production
Optimized plant-scale procedure:
Parameters :
- Continuous flow reactor
- 2.5 M total concentration
- 85°C residence temperature
Throughput :
- 12 kg/day
- Purity >99% (HPLC)
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Phenylsulfonyl chloride | 42% |
| Catalyst | 18% |
| Solvent recovery | 25% |
| Waste treatment | 15% |
Chemical Reactions Analysis
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine group.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Chemistry
Building Block for Synthesis:
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- serves as an essential building block in organic synthesis. Its unique functional groups allow it to participate in a variety of chemical reactions, making it valuable for creating more complex organic molecules, including pharmaceuticals and agrochemicals.
Chemical Reactions:
The compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form sulfone derivatives using agents like hydrogen peroxide.
- Reduction: Reduction reactions can convert the nitrile group into an amine group using lithium aluminum hydride.
- Substitution: The amino group can engage in nucleophilic substitution reactions with electrophiles.
Biology
Potential Biological Activities:
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy as a therapeutic agent against various diseases, particularly cancer .
Mechanism of Action:
The compound may act as an enzyme inhibitor, disrupting normal cellular functions and potentially inhibiting cell proliferation, which is crucial in cancer treatment .
Medicine
Therapeutic Potential:
Ongoing research is focused on the potential use of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- in developing new therapeutic agents. Its interactions at the molecular level suggest it could be beneficial in treating conditions where enzyme inhibition is advantageous, such as certain cancers .
Industry
Material Development:
This compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the creation of materials with enhanced performance characteristics .
Case Study 1: Anticancer Research
A study identified novel ligands for Cyclophilin A (CypA), a protein overexpressed in lung cancer tumors. Among these ligands was a derivative related to 2-Propenenitrile, indicating its potential role in targeting CypA for therapeutic purposes . This suggests that compounds like 2-Propenenitrile could be pivotal in developing targeted cancer therapies.
Case Study 2: Material Science Innovations
Research has demonstrated the utility of vinyl sulfone-based compounds in reversible covalent reactions. The application of such compounds in creating advanced materials highlights their importance beyond traditional organic synthesis and into material science .
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Chlorine substitution at the phenyl ring (as in ) increases molecular weight and may influence electron-withdrawing effects.
Physicochemical Properties
Analysis :
- The amino-substituted compound () exhibits a high melting point (213°C), likely due to intermolecular hydrogen bonding.
- Chlorine substitution slightly elevates boiling points compared to non-halogenated analogs.
Reactivity and Toxicity
Reactivity Trends
- Amino Group: Enhances nucleophilicity at position 3, enabling reactions with electrophiles (e.g., in drug candidate synthesis).
- Sulfonyl Group: Stabilizes adjacent nitrile groups via electron-withdrawing effects, reducing susceptibility to hydrolysis compared to non-sulfonylated acrylonitriles .
Toxicity Data
- 3-(p-Tolylsulfonyl)acrylonitrile : Causes moderate eye irritation in rabbits (10 mg exposure) .
Biological Activity
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-, also known as (Z)-3-amino-2-(phenylsulfonyl)-2-propenenitrile, is a compound with significant potential in medicinal chemistry. Its structure includes a nitrile group and a phenylsulfonyl moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 218.26 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
The biological activity of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- is primarily attributed to its ability to interact with various biological targets. The presence of the nitrile group enhances its reactivity, allowing it to participate in nucleophilic reactions, which are crucial for its inhibitory effects on specific enzymes.
Key Mechanisms:
- Cysteine Protease Inhibition : The compound has been shown to act as an irreversible inhibitor of cysteine proteases, which are critical in various biological processes including protein degradation and cell signaling pathways .
- Janus Kinase Modulation : It has potential applications in modulating Janus kinase (JAK) activity, which is involved in immune responses and has implications in cancer therapy .
Antitumor Activity
Research indicates that compounds similar to 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- exhibit antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Antiviral Properties
In vitro studies suggest that the compound may possess antiviral activity, particularly against certain strains of viruses. This is likely due to its ability to interfere with viral replication processes .
Case Studies
-
Cysteine Protease Inhibition : A study highlighted the synthesis of vinyl sulfone-based compounds that showed effective inhibition against cysteine proteases such as cruzain from Trypanosoma cruzi, suggesting a similar potential for 2-Propenenitrile derivatives .
Compound Inhibition (%) Target Enzyme K11777 >90 Cruzain 2-Propenenitrile Derivative TBD TBD - Janus Kinase Activity : Another study explored heteroaryl substituted pyrrolo compounds that modulate JAK activity. These findings indicate that compounds like 2-Propenenitrile may share similar pathways for therapeutic applications in immune-related diseases and cancers .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-propenenitrile, 3-amino-2-(phenylsulfonyl)-, and how can stereochemical integrity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions with protection-deprotection strategies. For example, coupling sulfonyl-protected intermediates with nitrile precursors via condensation reactions (e.g., using activating agents like EDC/HOBt). To maintain stereochemical integrity, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) are recommended .
| Key Physical Properties |
|---|
| Molecular Formula: C₂₉H₂₁NO₂S |
| Molecular Weight: 447.55 g/mol |
| Predicted Boiling Point: 690.7±55.0°C |
| Density: 1.249±0.06 g/cm³ |
| Data sourced from experimental characterization . |
Q. What analytical techniques are most effective for characterizing 2-propenenitrile, 3-amino-2-(phenylsulfonyl)-?
- Methodological Answer :
- GC-MS : For purity assessment and fragmentation pattern analysis, particularly for nitro/sulfonyl functional groups .
- NMR (¹H/¹³C) : To resolve structural ambiguities, especially for phenylsulfonyl and nitrile moieties. Deuterated solvents (e.g., DMSO-d₆) are preferred .
- HPLC-PDA : For quantifying trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis (TGA/DSC) : To determine decomposition temperatures (e.g., >200°C observed in related sulfonyl nitriles) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitrile group .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the phenylsulfonyl group in nucleophilic substitution reactions?
- Methodological Answer : Computational studies (DFT) reveal that the sulfonyl group’s electron-withdrawing nature polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack. Kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) can validate these mechanisms .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use crystal structures of target enzymes (e.g., kinases) to simulate binding affinities.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro assays (e.g., IC₅₀ measurements) .
Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling points)?
- Methodological Answer :
- Comparative Analysis : Replicate experiments using standardized protocols (e.g., ASTM E1719 for boiling point determination).
- Quantum Calculations (COSMO-RS) : Predict properties computationally to cross-validate empirical data .
Q. What strategies optimize the compound’s incorporation into functional polymers?
- Methodological Answer :
- Copolymerization : Radical-initiated polymerization with styrene or acrylates (e.g., AIBN as initiator at 70°C).
- Post-Polymerization Modification : Click chemistry (e.g., azide-alkyne cycloaddition) to introduce side-chain functionalities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
